molecular formula C16H15NO3S B2866277 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide CAS No. 1421448-81-8

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide

Cat. No.: B2866277
CAS No.: 1421448-81-8
M. Wt: 301.36
InChI Key: ANPNHYDOCBWRSY-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a synthetic organic compound that features a thiophene ring, a carboxamide group, and a methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide typically involves a multi-step process:

    Formation of the Alkyne Intermediate: The initial step involves the synthesis of the alkyne intermediate, which can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Methoxyphenoxy Group: The next step involves the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction. This can be achieved by reacting the alkyne intermediate with 2-methoxyphenol in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving the alkyne intermediate and a suitable sulfur source.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the thiophene intermediate with an amine in the presence of a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy and thiophene moieties may play a role in binding to these targets, while the carboxamide group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide: This compound is similar in structure but has the carboxamide group attached to the 2-position of the thiophene ring instead of the 3-position.

    N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide: This compound has a furan ring instead of a thiophene ring.

    N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzene-3-carboxamide: This compound has a benzene ring instead of a thiophene ring.

Uniqueness

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with molecular targets. The combination of the methoxyphenoxy group, the alkyne moiety, and the thiophene ring provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-14-6-2-3-7-15(14)20-10-5-4-9-17-16(18)13-8-11-21-12-13/h2-3,6-8,11-12H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPNHYDOCBWRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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